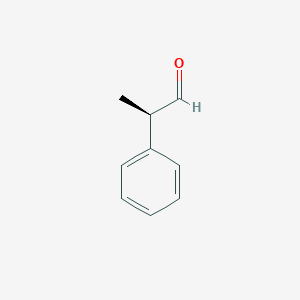

(R)-2-phenylpropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVAERDLDAZARL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-phenylpropanal physical and chemical properties

An In-depth Technical Guide on (R)-2-phenylpropanal: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and includes visualizations of chemical pathways and workflows.

Physical and Chemical Properties

This compound, also known as (R)-hydratropaldehyde, is a chiral organic compound classified as an aldehyde. It is a colorless to pale yellow liquid at room temperature with a characteristic floral, hyacinth-like odor.[1][2][3] The presence of a stereogenic center at the second carbon atom gives rise to two enantiomers, (R)- and (S)-2-phenylpropanal, which can exhibit different biological activities.[1][4]

Quantitative Data Summary

The physical and chemical properties of 2-phenylpropanal are summarized in the tables below. Data for the specific (R)-enantiomer are limited; therefore, data for the racemic mixture are also included where specified.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [5][6] |

| Molecular Weight | 134.17 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Floral, hyacinth-like | [1][7] |

| Density | 1.002 g/mL at 25 °C | [5] |

| Boiling Point | 203.5 °C at 760 mmHg92-94 °C at 12 mmHg | [2][5] |

| Melting Point | Not well-defined (liquid at room temperature) | [1] |

| Refractive Index (n20/D) | 1.517 | [3][5] |

| Vapor Pressure | 0.294 mmHg | [2][3] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Water | Slightly soluble / Insoluble | [1][4] |

| Ethanol | Soluble | [1][4] |

| Ether | Soluble | [1][4] |

| Propylene Glycol | Slightly soluble | [1][8] |

| Glycerin | Insoluble | [1][8] |

| Fixed Oils | Soluble | [1][8] |

Chemical Reactivity and Synthesis

This compound exhibits reactivity typical of aldehydes, largely influenced by the carbonyl group and the adjacent chiral center.

Key Chemical Reactions

-

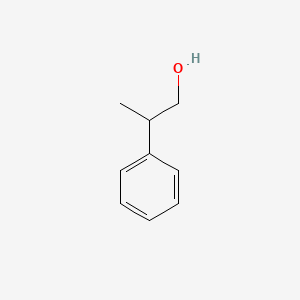

Reduction: The aldehyde group can be reduced to a primary alcohol, forming (R)-2-phenylpropanol, using reducing agents like sodium borohydride or lithium aluminum hydride.[1]

-

Oxidation: Oxidation of the aldehyde yields (R)-2-phenylpropanoic acid.

-

Condensation Reactions: It undergoes condensation reactions with amines and other nucleophiles to form imines and other derivatives, which are valuable in organic synthesis.[1]

-

Rearrangement: 2-phenylpropanal can be rearranged to form phenyl-2-propanone (P2P), an important chemical intermediate.[9][10]

Synthesis of this compound

Several synthetic routes can be employed to produce 2-phenylpropanal, with some methods allowing for high enantiomeric excess of the (R)-isomer.

Caption: Synthetic routes to this compound.

Experimental Protocols

This section details the methodologies for key experiments involving 2-phenylpropanal.

Rearrangement of 2-Phenylpropanal to Phenyl-2-propanone

This protocol describes the acid-catalyzed rearrangement of 2-phenylpropanal.

Materials:

-

2-phenylpropanal

-

Concentrated sulfuric acid

-

Crushed ice

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Slowly add 9 g of 2-phenylpropanal to the cooled sulfuric acid over 35 minutes with continuous stirring, maintaining the temperature at -16 °C.[9][10]

-

After the addition is complete, let the mixture stand for an additional 15 minutes at the same temperature.[9][10]

-

Pour the reaction mixture onto 100-150 g of crushed ice.[9][10]

-

Once the ice has melted, extract the aqueous solution with three 50 mL portions of diethyl ether.[9][10]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[9][10]

-

Remove the diethyl ether by distillation.

-

Purify the residue by vacuum distillation to obtain phenyl-2-propanone.[9][10]

Caption: Experimental workflow for the rearrangement of 2-phenylpropanal.

Biological Activity and Applications

The chirality of 2-phenylpropanal significantly influences its biological activity. The (S)-isomer, for instance, exhibits a higher binding affinity for human alanine aminopeptidase (hAPN).[1] Due to its distinct aroma, 2-phenylpropanal is utilized in the fragrance and flavor industries.[1][4][7] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][7] Studies have also indicated potential antimicrobial properties and allergenic effects, classifying it as a dermal sensitizer.[4][7]

Caption: Enantioselective interaction with hAPN.

References

- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]

- 2. (R)-2-phenyl propionaldehyde, 1340-11-0 [thegoodscentscompany.com]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]

- 8. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]

(R)-2-phenylpropanal: A Comprehensive Technical Overview

Introduction

(R)-2-phenylpropanal, an organic compound with a distinct stereochemistry, is a molecule of interest in various scientific domains. This technical guide provides an in-depth overview of its chemical identity, properties, and relevant data for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is a chiral aldehyde. The "(R)" designation in its name refers to the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-phenylpropanal | |

| CAS Number | 38235-74-4 | |

| Molecular Formula | C₉H₁₀O | |

| Molecular Weight | 134.17 g/mol | |

| InChI | InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |

| InChIKey | IQVAERDLDAZARL-QMMMGPOBSA-N | |

| Canonical SMILES | CC(C=O)C1=CC=CC=C1 |

It is important to distinguish the (R)-enantiomer from its racemic mixture, 2-phenylpropanal, which has the CAS number 93-53-8. The racemic mixture contains equal amounts of the (R) and (S) enantiomers.

Table 2: Physicochemical Properties of 2-Phenylpropanal (Racemic)

| Property | Value | Source |

| Density | 1.01 g/cm³ | |

| Boiling Point | 201 °C (at 12 torr) | |

| Flash Point | 169 °F | |

| Melting Point | 60 °C | |

| Vapor Pressure | 0.27 mmHg | |

| Solubility | Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in glycerin |

Synthesis and Reactivity

The synthesis of enantiomerically pure this compound is a key challenge in organic chemistry. One reported method involves a two-step synthesis starting from (S)-styrene oxide, which yields the desired product in high enantiomeric excess. Another approach is the enzymatic reduction of arylpropionic aldehydes using specific enzymes.

The aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis. It can undergo a variety of chemical reactions, including nucleophilic additions and condensation reactions, making it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

Logical Relationship of Isomers

The relationship between the different forms of 2-phenylpropanal can be visualized as follows:

Applications and Biological Relevance

While specific biological activities for this compound are not detailed in the initial search results, the broader class of phenylacetaldehydes, to which it belongs, are known to occur in nature and have applications in the fragrance and flavor industry. For instance, 2-phenylpropanal (racemic) is described as having a fresh, green, and hyacinth-like taste and has been detected in foods such as tomatoes. The racemic mixture is also used as a flavoring agent.

Further research into the specific biological activities of the (R)-enantiomer could reveal unique properties relevant to drug development, as stereochemistry often plays a critical role in the pharmacological activity of molecules.

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 2-phenylpropanal, an aromatic aldehyde with significant applications in the fragrance and pharmaceutical industries. This document details the compound's structural and stereochemical properties, including key bond lengths, bond angles, and chiroptical data. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for the synthesis, purification, and chiral separation of 2-phenylpropanal, offering valuable insights for researchers and professionals in organic synthesis and drug development.

Molecular Structure and Properties

2-Phenylpropanal, also known as hydratropic aldehyde, is an organic compound with the chemical formula C₉H₁₀O.[1][2] Its structure consists of a propanal backbone with a phenyl group attached to the second carbon atom.[1][3] This substitution creates a chiral center at the C2 position, leading to the existence of two enantiomers: (R)-2-phenylpropanal and (S)-2-phenylpropanal.[1][4] The presence of the aromatic ring and the aldehyde functional group dictates its chemical reactivity and physical properties.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 2-phenylpropanal is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1][6] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Odor | Green, hyacinth-like | [5] |

| Boiling Point | 92-94 °C at 12 mmHg | [7] |

| Density | ~1.002 g/mL at 25 °C | [6] |

| Solubility | Soluble in most fixed oils and propylene glycol; insoluble in glycerin. | [1] |

Molecular Geometry

| Bond/Angle | Type | Predicted Value |

| C=O | Bond Length | ~1.21 Å |

| C-C (aldehyde) | Bond Length | ~1.51 Å |

| C-C (phenyl) | Bond Length | ~1.52 Å |

| C-H (aldehyde) | Bond Length | ~1.10 Å |

| O=C-C | Bond Angle | ~124° |

| C-C-C (backbone) | Bond Angle | ~112° |

| H-C-C (aldehyde) | Bond Angle | ~116° |

Stereochemistry

The stereochemistry of 2-phenylpropanal is a critical aspect of its chemical identity, particularly in the context of its biological activity and use as a chiral building block in asymmetric synthesis.

Enantiomers

2-Phenylpropanal possesses a single stereocenter at the carbon atom alpha to the carbonyl group, giving rise to a pair of enantiomers: this compound and (S)-2-phenylpropanal. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light.

Optical Activity

Enantiomers rotate plane-polarized light to an equal but opposite extent. While specific rotation values for the enantiomers of 2-phenylpropanal are not consistently reported in the literature, the (S)-enantiomer is often designated as (S)-(+)-2-phenylpropanal, suggesting a positive optical rotation.

| Enantiomer | Specific Rotation ([α]D) |

| This compound | Not consistently reported |

| (S)-2-phenylpropanal | Not consistently reported (often denoted as (+)) |

Spectroscopic Data

The structural elucidation of 2-phenylpropanal is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-phenylpropanal exhibits characteristic signals for the aldehydic, aromatic, methine, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.65 | d | 1H | Aldehydic H (CHO) |

| ~7.20-7.40 | m | 5H | Aromatic H (C₆H₅) |

| ~3.65 | q | 1H | Methine H (CH) |

| ~1.45 | d | 3H | Methyl H (CH₃) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Aldehydic C=O |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~52 | Methine CH |

| ~15 | Methyl CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 2-phenylpropanal shows characteristic absorption bands for the aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |

| ~2970 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-phenylpropanal results in characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 134 | Moderate | [M]⁺ (Molecular ion) |

| 105 | High | [M - CHO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of Racemic 2-Phenylpropanal via Oxidation of 2-Phenyl-1-propanol

This protocol describes a common laboratory-scale synthesis of 2-phenylpropanal.

Materials:

-

2-Phenyl-1-propanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of 2-phenyl-1-propanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

-

Pass the mixture through a short pad of silica gel, eluting with diethyl ether.

-

Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 2-phenylpropanal.

Chiral Separation of 2-Phenylpropanal Enantiomers by HPLC

This protocol provides a general method for the analytical separation of the enantiomers of 2-phenylpropanal using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

Procedure:

-

Prepare a standard solution of racemic 2-phenylpropanal in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the sample onto the chiral column and record the chromatogram.

-

The two enantiomers should elute as separate peaks. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic sample.

Applications in Research and Drug Development

2-Phenylpropanal serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chiral nature is of particular importance, as the biological activity of many drugs is enantiomer-dependent. The enantiomers of 2-phenylpropanal can be used as starting materials for the stereoselective synthesis of more complex chiral molecules. For instance, derivatives of 2-phenylpropanal are utilized in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and stereochemistry of 2-phenylpropanal. The key structural features, stereochemical properties, and comprehensive spectroscopic data have been presented to aid in the identification and characterization of this compound. The inclusion of detailed experimental protocols for its synthesis and chiral separation offers practical guidance for researchers and professionals. A thorough understanding of the chemistry of 2-phenylpropanal is essential for its effective application in the fields of organic synthesis, fragrance chemistry, and the development of new pharmaceutical agents.

References

- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]

- 2. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 2-Phenylpropanal (FDB008265) - FooDB [foodb.ca]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Signature of (R)-2-Phenylpropanal

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide

This whitepaper provides an in-depth analysis of the spectroscopic data for the chiral molecule (R)-2-phenylpropanal. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and fragrance industries. This guide offers a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols.

Spectroscopic Data Summary

The following tables provide a consolidated view of the key spectroscopic data for 2-phenylpropanal. Note that while the specific (R)-enantiomer is the focus, in standard achiral spectroscopic measurements, its data is identical to that of its (S)-enantiomer and the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-Phenylpropanal (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.65 | Doublet (d) | 1H | Aldehydic proton (-CHO) |

| ~7.30 | Multiplet (m) | 5H | Aromatic protons (C₆H₅) |

| ~3.60 | Quartet (q) | 1H | Methine proton (-CH) |

| ~1.45 | Doublet (d) | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylpropanal (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl carbon (C=O) |

| ~138 | Aromatic quaternary carbon |

| ~129 | Aromatic methine carbons |

| ~128 | Aromatic methine carbons |

| ~127 | Aromatic methine carbons |

| ~51 | Methine carbon (-CH) |

| ~15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Phenylpropanal (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2980-2880 | Medium | Aliphatic C-H stretch |

| ~2820 and ~2720 | Medium, Sharp | Aldehydic C-H stretch (Fermi resonance) |

| ~1723 | Strong, Sharp | Carbonyl (C=O) stretch of an aldehyde |

| ~1600, ~1495, ~1450 | Medium to Strong | Aromatic C=C ring stretches |

| ~760 and ~700 | Strong | C-H out-of-plane bending for a monosubstituted benzene ring |

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 2-Phenylpropanal (Electron Ionization - EI)

| m/z Ratio | Relative Intensity | Proposed Fragment Ion |

| 134 | Moderate | [M]⁺ (Molecular ion) |

| 105 | High | [C₈H₉]⁺ (Loss of -CHO) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 29 | Moderate | [CHO]⁺ (Formyl cation) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared for NMR analysis.[1][2]

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a clean, dry 5 mm NMR tube.[1]

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 (signal dependent).

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative proton counts, and coupling constants are measured.

Infrared (IR) Spectroscopy

The IR spectrum of the neat liquid this compound is obtained using an FTIR spectrometer.

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, a single drop of the neat liquid is placed directly onto the clean ATR crystal.[4]

-

For transmission FTIR, a thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).[5][6]

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: ATR or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or clean salt plates is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber. The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of this compound and to obtain its mass spectrum for structural confirmation.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

The solution is then transferred to a GC vial.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to assess the purity of the sample. The mass spectrum corresponding to the GC peak of this compound is then examined. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides the essential spectroscopic data and methodologies required for the thorough characterization of this compound. The structured data tables and detailed protocols are intended to support researchers and professionals in their analytical endeavors.

References

- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to the Commercial Landscape and Application of (R)-2-Phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenylpropanal (CAS: 38235-74-4) , a chiral aldehyde, is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its stereospecific nature makes it a critical intermediate for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial suppliers of this compound, its synthesis and purification, and its applications in drug development.

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer this compound for research and development purposes. The available purities and quantities vary among suppliers, impacting the cost. Below is a comparative summary of commercial sources for this compound.

| Supplier | Product Code/CAS | Purity | Available Quantities | Price (USD, approx.) |

| Apollo Scientific | OR471318 | 98% | 100mg, 250mg, 1g, 5g | ~ |

| BOC Sciences | BB023592 | - | Research quantities | Price on request[2] |

| CymitQuimica | 54-OR471318 | 98% | 100mg, 250mg, 1g, 5g | ~ |

| Amadis Chemical | - | 97% | mg, g, kg scales | Price on request |

| BLD Pharm | - | - | Research quantities | Price on request |

| Advanced ChemBlocks | U137028 | 95% | Research quantities | Price on request |

| Key Organics | CS-12041 | >95% | 0.25g, 1g | ~ |

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability. While some suppliers list the racemic mixture (2-phenylpropanal, CAS 93-53-8), the table above focuses on the (R)-enantiomer.

Synthesis and Purification of this compound

The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, enantiomeric excess (ee), and cost.

Key Synthetic Methodologies

1. From Styrene Oxide: A common and effective method involves a two-step synthesis starting from (S)-styrene oxide. This approach yields this compound with high enantiomeric excess.[4] The first step is the ring-opening of the epoxide, followed by a subsequent oxidation to the aldehyde.

2. Enzymatic Reduction: Biocatalysis offers a green and highly selective route to this compound. The enzymatic reduction of a suitable arylpropionic aldehyde precursor using specific enzymes can achieve high conversion rates and excellent enantioselectivity.[4]

3. Asymmetric Hydroformylation: The direct hydroformylation of styrene using a chiral catalyst system is a powerful method for producing 2-phenylpropanal. By employing chiral ligands, the reaction can be directed to favor the formation of the (R)-enantiomer. Rhodium-based catalysts are commonly used for this transformation.

Experimental Protocol: Synthesis of Racemic 2-Phenylpropanal via Rearrangement

While a detailed, publicly available protocol for the enantioselective synthesis of this compound is not readily found in open literature, the following protocol for the synthesis of the racemic mixture from the isomeric phenyl-2-propanone provides insight into the chemical transformations involved.

Reaction: Isomerization of Phenyl-2-propanone to 2-Phenylpropanal

Reagents:

-

Phenyl-2-propanone

-

Mercuric chloride (HgCl₂)

-

75% Ethanol

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a pressure-safe sealed glass container, a mixture of 30g of phenyl-2-propanone, 60g of mercuric chloride, and 450ml of 75% ethanol is heated at 100°C in a boiling water bath for 4.5 hours. A precipitate will form during this time.

-

After cooling, water is added to the reaction mixture.

-

The mixture is then steam-distilled. The precipitate will redissolve during this process.

-

The distillate is extracted with diethyl ether (3 x 50ml).

-

The combined organic phases are dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation.

-

The remaining oily residue is purified by vacuum distillation (boiling point 91-96°C at 11 mmHg) to yield 2-phenylpropanal.

Note: This protocol describes the synthesis of the racemic mixture and involves highly toxic mercuric chloride. For the synthesis of the (R)-enantiomer, an enantioselective method would be required.

Purification of Chiral Aldehydes

The purification of chiral aldehydes like this compound to achieve high enantiomeric purity is a critical step. Common techniques for chiral separation include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

-

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the mobile phase. It is also effective for chiral separations.

-

Bisulfite Extraction: This classical method can be used to separate aldehydes from other organic compounds. The aldehyde forms a charged bisulfite adduct that is soluble in the aqueous phase, allowing for its separation from non-aldehydic components in an immiscible organic layer. The aldehyde can then be regenerated by basification.

Application in Drug Development

This compound serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, aldol reactions, and Wittig reactions, to introduce new stereocenters with high control.

While direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, its importance lies in its role as a precursor to more complex molecules that do interact with biological targets. The stereochemistry of the final drug molecule, which can be dictated by the chirality of starting materials like this compound, is often critical for its efficacy and safety. Different enantiomers of a drug can have vastly different pharmacological activities, with one enantiomer being therapeutic while the other may be inactive or even harmful.

Logical Workflow: From Chiral Building Block to API

The following diagram illustrates the general workflow of how a chiral building block like this compound is utilized in the drug development process.

Caption: General workflow from a chiral starting material to a drug candidate.

Conclusion

This compound is a key chiral intermediate with a well-established supply chain for research and development. Its enantioselective synthesis and purification are critical for its application in the pharmaceutical industry. While direct biological activity in signaling pathways is not a primary characteristic of this molecule, its role as a chiral building block is indispensable for the creation of stereochemically defined drugs, ultimately impacting their therapeutic efficacy and safety. Researchers and drug development professionals should carefully consider the purity, cost, and scalability of supply when selecting this compound for their synthetic campaigns.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]

2-Phenylpropanal: A Comprehensive Technical Guide on Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanal, also known as hydratropaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O. It is a colorless to pale yellow liquid with a characteristic floral, green odor reminiscent of hyacinth.[1] This compound is utilized as a fragrance ingredient in various consumer products and as a flavoring agent in foods.[1][2] In the realm of scientific research and drug development, 2-phenylpropanal and its derivatives are of interest as intermediates in organic synthesis.[2] This technical guide provides an in-depth overview of the safety, toxicity, and handling of 2-phenylpropanal, with a focus on quantitative data, experimental protocols, and relevant biological pathways to inform risk assessment and ensure safe laboratory practices.

Toxicological Profile

The toxicological profile of 2-phenylpropanal has been evaluated through various studies to determine its potential hazards to human health. The primary concerns are acute toxicity, irritation, sensitization, and potential reproductive effects.

Acute Toxicity

Acute toxicity studies assess the adverse effects that may occur shortly after a single exposure to a substance. For 2-phenylpropanal, data is available for oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 2800 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [3] |

| Table 1: Acute Toxicity of 2-Phenylpropanal |

The acute oral toxicity of 2-phenylpropanal is typically determined using the Acute Toxic Class Method (OECD Guideline 423). In this stepwise procedure, a single dose of the substance is administered to a small number of animals (usually rats).[4] Observations for signs of toxicity are made for up to 14 days.[5] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first animal determines the dose for the next, with the objective of identifying the dose that causes mortality in some animals but not others, thereby classifying the substance into a toxicity category. Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[4]

The acute dermal toxicity is assessed by applying the substance to the shaved skin of an animal, typically a rabbit, for 24 hours.[6] A limit test is often performed at a dose of 2000 mg/kg body weight.[6] The test area is covered with a porous gauze dressing and non-irritating tape. Observations for mortality and clinical signs of toxicity are conducted for 14 days.[6]

Irritation and Sensitization

2-Phenylpropanal is classified as a skin irritant.[7] Studies in rabbits have shown that it can cause slight to moderate erythema (redness) and edema (swelling).[8][9]

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritant | [7] |

| Table 2: Skin Irritation Data for 2-Phenylpropanal |

This test involves the application of 0.5 mL of the liquid test substance to a small area of shaved skin on a rabbit.[9] The area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[10] After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and periodically for up to 14 days to assess the reversibility of any effects.[11] The severity of the skin reactions is scored according to a standardized scale.[8]

2-Phenylpropanal is classified as a serious eye irritant.[7] In vivo studies in rabbits have demonstrated that it can cause conjunctival redness, chemosis (swelling), and discharge.[12][13][14]

| Endpoint | Species | Result | Reference |

| Eye Irritation | Rabbit | Serious Irritant | [7] |

| Table 3: Eye Irritation Data for 2-Phenylpropanal |

In this test, 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.[13] The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[12][14] The severity of the lesions is scored to determine the irritation potential.[14]

2-Phenylpropanal is known to be a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[7]

| Endpoint | Test Type | Result | Reference |

| Skin Sensitization | Local Lymph Node Assay (LLNA) | Sensitizer | [3] |

| Table 4: Skin Sensitization Data for 2-Phenylpropanal |

The LLNA is a murine model used to assess the skin sensitization potential of a substance. The test material is applied to the dorsum of the ears of mice for three consecutive days. During this induction phase, sensitizers induce a primary proliferation of lymphocytes in the draining auricular lymph nodes. On day 6, the mice are injected with ³H-methyl thymidine, and the proliferation of lymph node cells is measured by quantifying the incorporation of the radiolabel. A stimulation index (SI) is calculated by comparing the proliferation in treated groups to that in a vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating that the substance is a skin sensitizer.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Limited specific data on the genotoxicity of 2-phenylpropanal is publicly available. Further testing, such as the Ames test (OECD 471) for gene mutations and in vitro mammalian chromosomal aberration tests (OECD 473), would be required for a comprehensive assessment.

There are currently no specific long-term carcinogenicity studies available for 2-phenylpropanal. Standard carcinogenicity bioassays (OECD 451) in rodents would be necessary to evaluate its carcinogenic potential.[15][16]

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[17][18] The test substance is typically administered to pregnant rats or rabbits during the period of organogenesis.[18][19] Dams are observed for clinical signs of toxicity, and at the end of the gestation period, fetuses are examined for external, visceral, and skeletal abnormalities.[17][20]

Metabolism and Toxicokinetics

Understanding the metabolic fate of 2-phenylpropanal is crucial for assessing its potential toxicity. As a flavoring agent, it is expected to be metabolized and excreted.[21] Once absorbed, 2-phenylpropanal can be oxidized to its corresponding carboxylic acid, 2-phenylpropanoic acid. This acid can then be conjugated with glucuronic acid and excreted in the urine. Another potential metabolic pathway involves β-oxidation to benzoic acid or phenylacetic acid derivatives, which are then conjugated with glycine or glutamine before excretion.[21]

A relevant metabolic pathway to consider is that of the antiepileptic drug felbamate. Felbamate is metabolized to a reactive intermediate, 2-phenylpropenal (atropaldehyde), which is structurally related to 2-phenylpropanal and is implicated in felbamate-induced toxicity. This pathway involves hydrolysis, oxidation, and subsequent elimination reactions.

Caption: Proposed metabolic pathway of felbamate to the reactive metabolite 2-phenylpropenal.

Handling and Safety Precautions

Given its hazardous properties, appropriate safety measures must be implemented when handling 2-phenylpropanal in a laboratory or industrial setting.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing should be worn to prevent skin contact.[2]

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, a suitable respirator should be used.[2]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents, strong bases, and strong reducing agents.

Spills and Disposal

-

In case of a spill, absorb with an inert material and place in a suitable container for disposal.[2]

-

Avoid discharge into the environment.[2]

-

Dispose of waste in accordance with local, state, and federal regulations.[2]

Experimental Workflow for Safety Assessment

A systematic approach is necessary to evaluate the safety of a chemical like 2-phenylpropanal. The following diagram illustrates a typical workflow for toxicological assessment.

Caption: A typical workflow for the toxicological safety assessment of a chemical compound.

Conclusion

2-Phenylpropanal is a compound with moderate acute toxicity, and it is a known skin and serious eye irritant, as well as a skin sensitizer. There is also a suspicion of reproductive toxicity, although detailed public data is lacking. Researchers, scientists, and drug development professionals must handle this chemical with appropriate safety precautions, including the use of personal protective equipment and engineering controls, to minimize exposure and potential adverse health effects. A thorough understanding of its toxicological profile and adherence to safe handling guidelines are paramount for its responsible use in research and development. Further studies are warranted to fully elucidate its genotoxic, carcinogenic, and reproductive toxicity potential.

References

- 1. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-phenyl propionaldehyde, 93-53-8 [thegoodscentscompany.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. fda.gov [fda.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. directpcw.com [directpcw.com]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Analysis of Variability in the Rabbit Skin Irritation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. daikinchemicals.com [daikinchemicals.com]

- 13. daikinchemicals.com [daikinchemicals.com]

- 14. chemview.epa.gov [chemview.epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits: DART Report 07 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A retrospective analysis of developmental toxicity studies in rat and rabbit: what is the added value of the rabbit as an additional test species? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 2-PHENYLPROPIONALDEHYDE | 93-53-8 [chemicalbook.com]

An In-Depth Technical Guide to the Natural Occurrence and Isolation of 2-Phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropanal, also known as hydratropaldehyde, is a naturally occurring aromatic aldehyde that contributes to the characteristic scent of various plants and food products. This technical guide provides a comprehensive overview of its natural sources, biosynthetic pathway, and detailed methodologies for its isolation and purification. Quantitative data from various studies are summarized to facilitate comparative analysis. Furthermore, this guide presents visual representations of the biosynthetic pathway and a general experimental workflow for isolation, designed to aid researchers in their understanding and practical application of this knowledge.

Introduction

2-Phenylpropanal (C₉H₁₀O) is a colorless to pale yellow liquid with a distinctive, intense green and floral aroma, often reminiscent of hyacinth.[1] Its olfactory properties have led to its use as a fragrance ingredient in perfumes and cosmetics, as well as a flavoring agent in various food products.[1][2] Beyond its sensory characteristics, 2-phenylpropanal serves as a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide focuses on the natural occurrence of 2-phenylpropanal and the scientific principles and techniques for its isolation from natural matrices.

Natural Occurrence of 2-Phenylpropanal

2-Phenylpropanal has been identified as a volatile or semi-volatile component in a variety of natural sources, including plants, fruits, and processed foods. Its presence contributes to the complex aroma profiles of these materials.

Table 1: Natural Sources of 2-Phenylpropanal

| Source Category | Specific Source | Reference(s) |

| Plants and Flowers | Swertia japonica | [3] |

| Gossypium hirsutum (Cotton) | [3] | |

| Vitex agnus-castus (Chaste Tree) | [3] | |

| Cinnamomum species | [4][5] | |

| Fruits and Vegetables | Tomatoes (Solanum lycopersicum), including cherry and garden varieties | [6] |

| Cherries | [1] | |

| Processed Foods | Roasted nuts, cooked potatoes, cheese, wine, coffee, tea, and cocoa |

Biosynthesis of 2-Phenylpropanal in Plants

The biosynthesis of 2-phenylpropanal is rooted in the broader phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.[7][8]

The initial steps of the phenylpropanoid pathway are well-established. L-phenylalanine is first converted to trans-cinnamic acid through a deamination reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[7][9] Subsequently, cinnamate-4-hydroxylase (C4H) can hydroxylate cinnamic acid to p-coumaric acid.[10] These C6-C3 compounds serve as central precursors for various classes of phenylpropanoids.

The precise enzymatic steps leading from these C6-C3 intermediates to the C6-C2 backbone of 2-phenylacetaldehyde derivatives, and specifically to 2-phenylpropanal, are less definitively characterized. However, the general understanding involves the shortening of the three-carbon side chain of a phenylpropanoid precursor by a two-carbon unit. This can occur through β-oxidative or non-β-oxidative pathways.[11][12] For the formation of 2-phenylpropanal, a methylation step is also required.

Below is a diagram illustrating the established initial steps of the phenylpropanoid pathway and a plausible, though not fully elucidated, subsequent pathway to 2-phenylpropanal.

Caption: Biosynthetic pathway of 2-phenylpropanal.

Isolation and Purification of 2-Phenylpropanal from Natural Sources

The isolation of 2-phenylpropanal from its natural sources typically involves the extraction of the essential oil fraction, followed by chromatographic purification to isolate the target compound.

General Experimental Workflow

The following diagram outlines a general workflow for the isolation and purification of 2-phenylpropanal from a plant matrix.

Caption: General workflow for the isolation of 2-phenylpropanal.

Detailed Experimental Protocols

4.2.1. Steam Distillation for Essential Oil Extraction

This method is suitable for the extraction of volatile and semi-volatile compounds that are immiscible with water.[13][14]

-

Apparatus: A Clevenger-type apparatus or a standard steam distillation setup.

-

Procedure:

-

Fresh or dried plant material (e.g., 500 g of flowers or leaves) is placed in a round-bottom flask.[14][15]

-

The material is covered with distilled water.

-

The flask is heated to boiling, and the steam is passed through the plant material, carrying the volatile compounds.

-

The steam and volatile compounds are condensed in a condenser.

-

The distillate, a mixture of water (hydrosol) and essential oil, is collected in a receiving vessel.[15]

-

The essential oil, being less dense and immiscible with water, will form a separate layer on top of the hydrosol and can be separated using a separatory funnel.[15]

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Table 2: Comparison of Essential Oil Extraction Methods

| Method | Principle | Advantages | Disadvantages | Reference(s) |

| Steam Distillation | Co-distillation of volatile compounds with steam. | Relatively simple and cost-effective. Avoids the use of organic solvents. | High temperatures can cause degradation of thermolabile compounds. | [13][14] |

| Solvent Extraction | Dissolving the desired compounds in a suitable organic solvent. | Can extract a wider range of compounds, including less volatile ones. | Potential for solvent contamination of the final product. Requires a solvent removal step. | [16] |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO₂) as the extraction solvent. | High selectivity, no solvent residue, and can be performed at lower temperatures. | High initial equipment cost. | [16] |

4.2.2. Chromatographic Purification

The crude essential oil is a complex mixture of various compounds. Column chromatography is a standard technique for separating these components to isolate 2-phenylpropanal.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient of non-polar to polar solvents, such as a mixture of n-hexane and ethyl acetate, is typically employed. The optimal solvent system is determined by preliminary Thin-Layer Chromatography (TLC) analysis.

-

Procedure:

-

A glass column is packed with a slurry of silica gel in n-hexane.

-

The crude essential oil, adsorbed onto a small amount of silica gel, is loaded onto the top of the column.

-

The column is eluted with the chosen solvent system, starting with a low polarity (e.g., 100% n-hexane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

-

Fractions are collected at regular intervals.

-

The collected fractions are analyzed by TLC to identify those containing 2-phenylpropanal. A reference standard of 2-phenylpropanal is used for comparison.

-

Fractions containing the pure compound are combined and the solvent is removed under reduced pressure using a rotary evaporator.

-

Characterization and Purity Assessment

The identity and purity of the isolated 2-phenylpropanal are confirmed using spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile compounds.[17] The retention time of the isolated compound is compared to that of an authentic standard. The mass spectrum will show a characteristic fragmentation pattern for 2-phenylpropanal, with key fragments at m/z 105, 77, and 79.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the arrangement of protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the aldehyde carbonyl group (C=O) around 1725 cm⁻¹.

Conclusion

2-Phenylpropanal is a naturally occurring aromatic aldehyde found in a range of plants and food items, contributing significantly to their aroma profiles. Its biosynthesis originates from the phenylpropanoid pathway, though the specific enzymatic steps leading to its formation are still an area of active research. The isolation of 2-phenylpropanal from natural sources can be effectively achieved through a combination of steam distillation or solvent extraction to obtain the essential oil, followed by chromatographic techniques for purification. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development to further explore the potential of this versatile compound.

References

- 1. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]

- 2. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. scispace.com [scispace.com]

- 6. Showing Compound 2-Phenylpropanal (FDB008265) - FooDB [foodb.ca]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rockymountainoils.com [rockymountainoils.com]

- 14. engineering.iastate.edu [engineering.iastate.edu]

- 15. How to Distill Your Own Essential Oils from Flower Petals — Lover. [loverflorals.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. researchgate.net [researchgate.net]

Solubility Profile of (R)-2-phenylpropanal in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-phenylpropanal in various organic solvents. Due to the limited availability of specific quantitative data for the (R)-enantiomer, this document presents qualitative solubility information for the racemic mixture, 2-phenylpropanal, which is expected to be a close approximation. Furthermore, this guide details a robust experimental protocol for the precise determination of solubility, enabling researchers to generate quantitative data for their specific applications.

Introduction to this compound

This compound is a chiral aldehyde of significant interest in the pharmaceutical and fragrance industries. Its molecular structure, featuring a phenyl group and a chiral center, dictates its physical and chemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, formulation development, purification processes, and analytical method development.

Qualitative Solubility of 2-Phenylpropanal

The solubility of a substance is a fundamental physical property that describes its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful qualitative guide; polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. 2-Phenylpropanal, with its aromatic ring and an aldehyde functional group, exhibits a degree of polarity that influences its solubility in organic solvents.

Based on available literature, the qualitative solubility of 2-phenylpropanal in common organic solvents is summarized in the table below. It is generally observed to be soluble in many common organic solvents while having limited solubility in water due to its hydrophobic phenyl group.[1][2][3]

| Solvent Class | Solvent Name | Solubility Description |

| Alcohols | Ethanol | Generally soluble[1][2][4] |

| Ethers | Diethyl Ether | Generally soluble[1][2][4] |

| Halogenated Alkanes | Chloroform | Generally soluble[1][4] |

| Glycols | Propylene Glycol | Slightly soluble[5][6] |

| Glycerols | Glycerin | Insoluble[5][6] |

| Oils | Fixed Oils | Soluble[5][6] |

| Aqueous | Water | Limited solubility[1][3][4] |

Note: This information pertains to the racemic mixture of 2-phenylpropanal. The solubility of the (R)-enantiomer is expected to be very similar.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[7]

General Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid organic compound like this compound in an organic solvent.

Detailed Protocol: Gravimetric Shake-Flask Method

This protocol describes the determination of the solubility of this compound in an organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation:

-

Ensure the this compound is of high purity. The enantiomeric excess should be determined prior to the experiment using a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

-

Pre-saturate the selected organic solvent with this compound by adding a small amount of the aldehyde to the solvent and stirring for a few hours. This minimizes solvent evaporation during the main experiment.

-

Place a known volume or weight of the pre-saturated solvent into several replicate glass vials.

-

-

Equilibration:

-

Add an excess amount of this compound to each vial to create a slurry. The presence of a separate liquid phase of the aldehyde ensures that the solvent becomes saturated.

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial using a syringe fitted with a syringe filter. The filter removes any undissolved micro-droplets of the aldehyde.

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry container.

-

Accurately weigh the container with the aliquot to determine the mass of the saturated solution.

-

Carefully evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

-

Once the solvent is completely removed, reweigh the container to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (Mass of dissolved aldehyde / (Mass of saturated solution - Mass of dissolved aldehyde)) * 100

-

Factors Influencing Solubility

The solubility of an organic compound is influenced by several factors, as depicted in the diagram below. For this compound, the interplay between its molecular structure and the properties of the solvent, along with external conditions, will determine its solubility.

Conclusion

References

- 1. store.astm.org [store.astm.org]

- 2. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]

- 3. CAS 93-53-8: 2-Phenylpropanal | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Biological Activity of 2-Phenylpropanal Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropanal, a chiral aldehyde, exists as two enantiomers: (R)-2-phenylpropanal and (S)-2-phenylpropanal. While the racemic mixture is utilized in the fragrance and flavor industries for its characteristic hyacinth-like aroma, the distinct biological activities of its individual enantiomers are a subject of growing scientific interest. This technical guide provides a comprehensive overview of the current understanding of the differential biological activities of 2-phenylpropanal enantiomers, with a focus on their olfactory perception and potential enzymatic inhibition. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

Chirality is a fundamental property in molecular biology and pharmacology, as enantiomers of a chiral compound can exhibit significantly different physiological effects. This is due to the stereospecific nature of interactions with biological macromolecules such as receptors and enzymes. 2-Phenylpropanal possesses a chiral center at the α-carbon to the aldehyde group, leading to the existence of (R)- and (S)-enantiomers. Understanding the unique biological profile of each enantiomer is crucial for applications in drug discovery, toxicology, and the development of fine chemicals.

Olfactory Perception of 2-Phenylpropanal Enantiomers

The most well-documented differential biological activity of 2-phenylpropanal enantiomers lies in their distinct odor profiles. Olfactory perception is a G-protein coupled receptor (GPCR)-mediated process, and the stereochemistry of an odorant molecule can drastically influence its interaction with the diverse array of olfactory receptors.

Qualitative Olfactory Differences

Studies on the olfactory evaluation of 2-phenylpropanal enantiomers have revealed significant differences in both the intensity and character of their scents. The (S)-enantiomer is largely responsible for the characteristic aroma of the racemic mixture.

| Enantiomer | Odor Profile |

| (S)-2-Phenylpropanal | Described as having a stronger, fresh, green leafy-floral, and tart hyacinth-like odor. It is considered the primary contributor to the typical scent of racemic 2-phenylpropanal.[1] |

| This compound | Reported to have a weaker overall scent, which is nearly completely missing the marine and green notes characteristic of the racemic mixture.[1] |

Olfactory Signaling Pathway

The perception of odorants like the 2-phenylpropanal enantiomers is initiated by their interaction with olfactory receptors (ORs) in the nasal epithelium. This interaction triggers a G-protein-mediated signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

Caption: General signaling pathway for olfactory perception.

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to separate volatile compounds and assess their odor characteristics.

Objective: To separate and characterize the odor profiles of (R)- and (S)-2-phenylpropanal.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

-

Chiral capillary column (e.g., a cyclodextrin-based column).

-

High-purity carrier gas (e.g., helium or hydrogen).

-

Samples of this compound, (S)-2-phenylpropanal, and the racemic mixture.

-

Odor-free air supply for the olfactometry port.

-

Trained sensory panel.

Procedure:

-

Sample Preparation: Prepare dilute solutions of the individual enantiomers and the racemate in a suitable solvent (e.g., ethanol).

-

GC Separation: Inject the sample into the GC. The column temperature program should be optimized to achieve baseline separation of the two enantiomers.

-

Effluent Splitting: The column effluent is split between the FID and the olfactometry port.

-

Olfactory Evaluation: A panelist sniffs the effluent from the olfactometry port and records the odor descriptors and their intensity at the time of elution.

-

Data Analysis: The retention times of the odor events are correlated with the peaks on the chromatogram to assign odors to the specific enantiomers.

Caption: Experimental workflow for Gas Chromatography-Olfactometry.

Enzymatic Interactions of 2-Phenylpropanal Enantiomers

The chirality of 2-phenylpropanal also influences its interactions with enzymes. Enantioselective enzymatic reduction and potential inhibition of specific enzymes are key areas of interest.

Enantioselective Enzymatic Reduction

Several studies have demonstrated the enantioselective bioreduction of racemic 2-phenylpropanal to the corresponding alcohol, 2-phenylpropanol. A majority of the studied enzymes, including various alcohol dehydrogenases and reductases, exhibit a preference for the (S)-enantiomer. For instance, a mutant of Candida tenuis xylose reductase (CtXR D51A) has shown very high catalytic efficiency and enantioselectivity for (S)-2-phenylpropanal.

Inhibition of Human Alanine Aminopeptidase (hAPN)

While direct inhibition of human alanine aminopeptidase (hAPN, also known as CD13) by 2-phenylpropanal enantiomers has not been extensively reported, studies on structurally related phosphonic acid analogues of homophenylalanine (a derivative of 2-phenylpropanal) have shown potent, submicromolar inhibition of this enzyme.[2] This suggests that 2-phenylpropanal enantiomers themselves could be inhibitors of hAPN and that their potency may differ based on stereochemistry.

Quantitative Data for Related Inhibitors of hAPN:

| Compound (Homophenylalanine Analogue) | Inhibition Constant (Kᵢ) for hAPN (µM) |

| 1-amino-3-phenylpropylphosphonic acid | 0.81[3] |

| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | 0.48[3] |

| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | 0.59[3] |

| 1-amino-3-(4-bromophenyl)propylphosphonic acid | 0.75[3] |

Note: These are racemic mixtures unless otherwise specified.

Experimental Protocol: hAPN Inhibition Assay (Fluorometric)

A fluorometric assay can be used to determine the inhibitory potential of the 2-phenylpropanal enantiomers against hAPN.

Objective: To determine the IC₅₀ and/or Kᵢ values of (R)- and (S)-2-phenylpropanal for hAPN.

Materials:

-

Recombinant human alanine aminopeptidase (hAPN).

-

Fluorogenic substrate (e.g., L-Alanine-7-amido-4-methylcoumarin).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

(R)- and (S)-2-phenylpropanal.

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of the (R)- and (S)-2-phenylpropanal enantiomers in the assay buffer.

-

Pre-incubation: Add the hAPN enzyme to the wells of the microplate, followed by the addition of the different concentrations of the inhibitors (or buffer for the control). Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence curves. Determine the percent inhibition for each inhibitor concentration and plot against the logarithm of the inhibitor concentration to calculate the IC₅₀ value. Kᵢ can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Caption: Workflow for hAPN inhibition assay.

Conclusion and Future Directions

The available evidence clearly indicates that the enantiomers of 2-phenylpropanal possess distinct biological activities. The most pronounced differences are observed in their olfactory perception, where the (S)-enantiomer is the dominant contributor to the characteristic scent. Furthermore, enzymatic studies suggest a stereopreference for the (S)-enantiomer in reduction reactions. The potential for enantioselective inhibition of enzymes like hAPN by 2-phenylpropanal warrants further investigation, given the potent inhibitory activity of its structural analogues.

Future research should focus on:

-

Quantitative Olfactory Analysis: Determining the odor detection thresholds for both enantiomers to quantify the observed differences in perceived intensity.

-

Receptor-Level Studies: Investigating the interactions of the individual enantiomers with specific olfactory receptors to elucidate the molecular basis of their distinct odor profiles.

-

Direct Enzymatic Inhibition Studies: Performing detailed kinetic analyses of the inhibition of hAPN and other relevant enzymes by both (R)- and (S)-2-phenylpropanal to determine their inhibitory constants and mechanisms of action.

-

In Vivo Studies: Exploring the in vivo metabolic fate and potential physiological effects of the individual enantiomers.

A deeper understanding of the enantiomer-specific biological activities of 2-phenylpropanal will be invaluable for the targeted development of novel fragrances, pharmaceuticals, and other fine chemicals.

References

Methodological & Application

Enantioselective Synthesis of (R)-2-Phenylpropanal: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the enantioselective synthesis of chiral molecules is a critical process. (R)-2-phenylpropanal is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of this compound: Rhodium-catalyzed Asymmetric Hydroformylation of Styrene and Organocatalytic Asymmetric α-Methylation of Phenylacetaldehyde.

Introduction

The biological activity of many chiral compounds is often associated with a single enantiomer. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure compounds is of paramount importance in modern organic chemistry and drug discovery. This compound, with its chiral center at the α-position to the aldehyde group, is a key intermediate for the synthesis of various bioactive molecules. This application note details two state-of-the-art catalytic methods to produce this valuable compound in high enantiomeric purity.

The first protocol describes a rhodium-catalyzed asymmetric hydroformylation of styrene. This atom-economical reaction introduces a formyl group and a hydrogen atom across the double bond of styrene with high regioselectivity to form the branched aldehyde and high enantioselectivity to favor the (R)-enantiomer. The second protocol outlines an organocatalytic approach involving the asymmetric α-methylation of phenylacetaldehyde. This method utilizes a chiral amine catalyst to create a chiral enamine intermediate, which then reacts with an electrophilic methylating agent, followed by a desulfonylation step to yield the desired product.

Data Presentation

The following table summarizes the key quantitative data for the two featured synthetic methods, allowing for a direct comparison of their efficacy.

| Parameter | Method 1: Rh-Catalyzed Asymmetric Hydroformylation | Method 2: Organocatalytic Asymmetric α-Methylation |

| Catalyst | [Rh(acac)(CO)₂] / (S,R)-BINAPHOS | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether |

| Substrate | Styrene | Phenylacetaldehyde |

| Key Reagents | Syngas (CO/H₂) | Iodo(phenylsulfonyl)methane, NaH |

| Solvent | Benzene | Toluene |

| Temperature | 60 °C | 5 °C (alkylation), Room Temp (desulfonylation) |

| Reaction Time | 24 hours | 16 hours (alkylation), 12 hours (desulfonylation) |

| Yield (%) | >95% | Approx. 70-80% (over two steps) |

| Enantiomeric Excess (ee %) | up to 94% (for the S-enantiomer with (R,S)-BINAPHOS) | up to 80% |

| Key Advantages | Atom-economical, high yield and enantioselectivity | Metal-free catalysis, mild reaction conditions |

Experimental Protocols

Method 1: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene